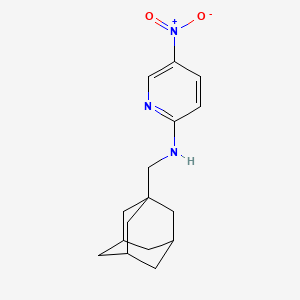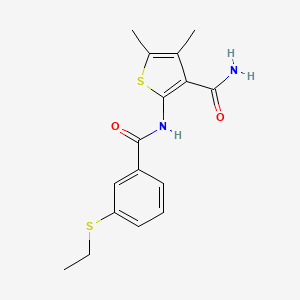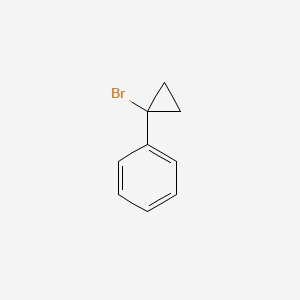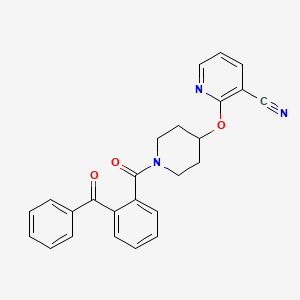
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Ethyl 2-oxoacetate derivatives are synthesized for various scientific purposes. For example, ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate was synthesized using a one-pot three-component strategy. This compound, along with similar derivatives, was studied for its crystal structure, molecular electrostatic potential, and reactivity using Density Functional Theory (DFT) calculations (Ahmed et al., 2016).
Interactions and Bonding Studies
- The interactions and bonding behaviors of similar ethyl 2-oxoacetate compounds have been studied, such as in ethyl 2-triazolyl-2-oxoacetate derivatives. These studies involve Hirshfeld surface analysis and DFT calculations to understand their π-hole tetrel bonding interactions (Ahmed et al., 2020).
Chemical Synthesis and Biological Activities
- Ethyl 2-oxoacetate derivatives are also used in the chemical synthesis of various bioactive compounds. For instance, ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate was prepared for the synthesis of novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani et al., 2017).
Inhibitory Activity Studies
- These compounds are also important in studying inhibitory activities against specific proteins. For instance, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates were synthesized and evaluated for their inhibitory activity against protein-tyrosine phosphatase 1B (Navarrete-Vázquez et al., 2012).
Antimicrobial Evaluation
- Tetra substituted thiophene derivatives, prepared using ethyl 2-oxoacetate derivatives, have been evaluated for their antimicrobial activity. This demonstrates the potential of these compounds in creating antimicrobial agents (Sable et al., 2014).
Potential in Antihyperglycemic Agents
- Ethyl 2-oxoacetate derivatives have been explored for their potential in antihyperglycemic agents. For example, compounds with modifications at the ethyl group showed significant reduction in plasma glucose in animal models (Kees et al., 1996).
Catalytic Asymmetric Hydrogenation
- Catalytic asymmetric hydrogenation of similar compounds, like ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, is used in the synthesis of cognitive enhancers, demonstrating their application in synthesizing complex pharmaceutical compounds (Li et al., 2011).
Propriétés
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSFTKDXIEMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978764 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62936-31-6 | |
| Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-thiomethylbenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)

![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)
![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)
